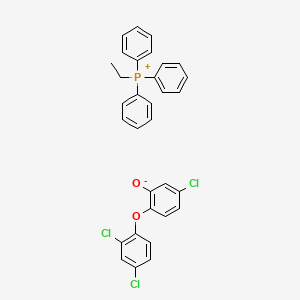

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium

Beschreibung

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and utilization.

Eigenschaften

CAS-Nummer |

93840-93-8 |

|---|---|

Molekularformel |

C32H26Cl3O2P |

Molekulargewicht |

579.9 g/mol |

IUPAC-Name |

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium |

InChI |

InChI=1S/C20H20P.C12H7Cl3O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2H2,1H3;1-6,16H/q+1;/p-1 |

InChI-Schlüssel |

GFWCQVLBPZZQIM-UHFFFAOYSA-M |

Kanonische SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Chlor-2-(2,4-Dichlorphenoxy)phenolat;Ethyl(triphenyl)phosphanium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydroxid in wässriger Lösung.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Chinonen führen, während die Reduktion zu phenolischen Derivaten führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce phenolic derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-(2,4-Dichlorphenoxy)phenolat;Ethyl(triphenyl)phosphanium beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet. Diese Hemmung kann Stoffwechselwege stören, was zu antimikrobiellen oder krebshemmenden Wirkungen führt. Die Struktur der Verbindung ermöglicht es ihr, mit Zellmembranen zu interagieren, wodurch ihre Wirksamkeit erhöht wird.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with cellular membranes, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triclosan: Eine ähnliche Verbindung mit antimikrobiellen Eigenschaften, die häufig in Körperpflegeprodukten verwendet wird.

Chlorhexidin: Ein weiteres antimikrobielles Mittel, das in medizinischen und zahnmedizinischen Anwendungen eingesetzt wird.

Einzigartigkeit

5-Chlor-2-(2,4-Dichlorphenoxy)phenolat;Ethyl(triphenyl)phosphanium ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung für Forschung und industrielle Nutzung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.